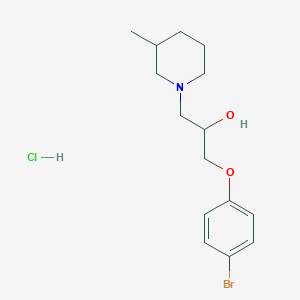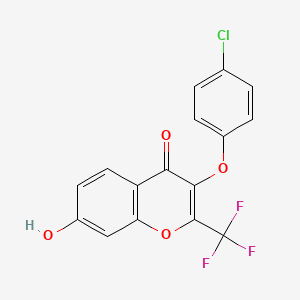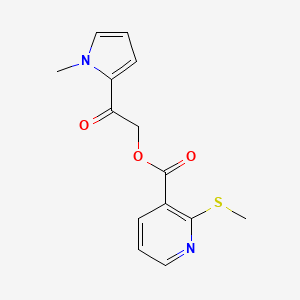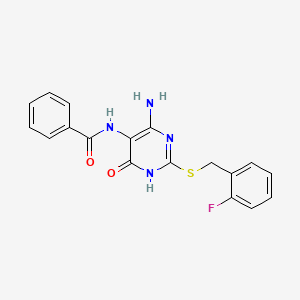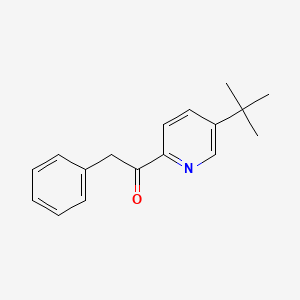![molecular formula C10H4F6N4O2 B2687348 2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine CAS No. 258518-68-2](/img/structure/B2687348.png)
2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine is a complex organic compound characterized by the presence of trifluoromethyl groups and a nitropyridine moiety
Aplicaciones Científicas De Investigación
2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with a suitable pyridine derivative under controlled conditions . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide or acetonitrile to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties .
Comparación Con Compuestos Similares
Similar Compounds
3,5-bis(trifluoromethyl)pyrazole: Shares the trifluoromethyl groups but lacks the nitropyridine moiety.
2-nitropyridine: Contains the nitropyridine moiety but lacks the trifluoromethyl groups.
Trifluoromethylbenzene: Contains trifluoromethyl groups but has a benzene ring instead of a pyrazole ring.
Uniqueness
2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine is unique due to the combination of trifluoromethyl groups and a nitropyridine moiety, which imparts distinct chemical and physical properties. This combination enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N4O2/c11-9(12,13)6-4-7(10(14,15)16)19(18-6)8-5(20(21)22)2-1-3-17-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBHQPCGUVDGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B2687267.png)
![2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687269.png)
![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687270.png)
![2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide](/img/structure/B2687272.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2687273.png)
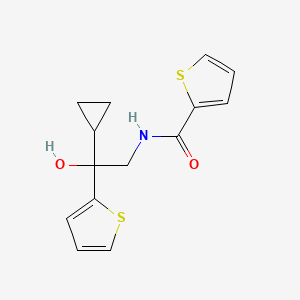
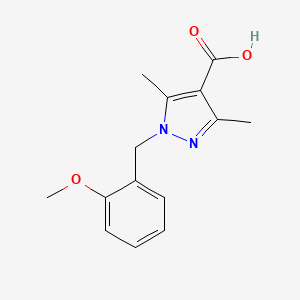
![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2687279.png)
![5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B2687281.png)
